molecular formula C23H21N3O2 B11562084 2,2-Diphenyl-N-({N'-[(E)-phenylmethylidene]hydrazinecarbonyl}methyl)acetamide

2,2-Diphenyl-N-({N'-[(E)-phenylmethylidene]hydrazinecarbonyl}methyl)acetamide

Cat. No.: B11562084
M. Wt: 371.4 g/mol
InChI Key: LULUXEKSHWUVCX-PCLIKHOPSA-N
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Description

2,2-Diphenyl-N-({N’-[(E)-phenylmethylidene]hydrazinecarbonyl}methyl)acetamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-N-({N’-[(E)-phenylmethylidene]hydrazinecarbonyl}methyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the condensation of benzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 2,2-diphenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-N-({N’-[(E)-phenylmethylidene]hydrazinecarbonyl}methyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the hydrazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2-Diphenyl-N-({N’-[(E)-phenylmethylidene]hydrazinecarbonyl}methyl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-N-({N’-[(E)-phenylmethylidene]hydrazinecarbonyl}methyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Diphenyl-N-({N’-[(E)-phenylmethylidene]hydrazinecarbonyl}methyl)carbothioamide
  • 2,2-Diphenyl-N-({N’-[(E)-phenylmethylidene]hydrazinecarbonyl}methyl)carboxamide

Uniqueness

What sets 2,2-Diphenyl-N-({N’-[(E)-phenylmethylidene]hydrazinecarbonyl}methyl)acetamide apart from similar compounds is its specific structure, which imparts unique chemical and biological properties

Properties

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

N-[2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C23H21N3O2/c27-21(26-25-16-18-10-4-1-5-11-18)17-24-23(28)22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-16,22H,17H2,(H,24,28)(H,26,27)/b25-16+

InChI Key

LULUXEKSHWUVCX-PCLIKHOPSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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